molecular formula C18H13N3OS B12605963 Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]- CAS No. 918538-41-7

Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]-

Cat. No.: B12605963
CAS No.: 918538-41-7
M. Wt: 319.4 g/mol
InChI Key: GRFSAVQBRWJQOM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic IUPAC name 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]benzonitrile provides a precise blueprint of the compound’s structure. Breaking this down:

  • 4-oxo-2-thiazolidinyl : Indicates a five-membered thiazolidinone ring containing sulfur (thia-), a nitrogen atom (-zole), and a ketone group at position 4.
  • 3-[(4-cyanophenyl)methyl] : Specifies a 4-cyanobenzyl substituent attached to the thiazolidinone’s third position.
  • Benzonitrile : Denotes the presence of a cyanobenzene group at the fourth position of the thiazolidinone ring.

The molecular formula C₁₇H₁₄N₂OS corresponds to a molecular weight of 294.34 g/mol. Key structural features include:

  • A thiazolidinone ring (C₃H₅NOS) fused with two aromatic systems.
  • A benzonitrile group at position 4 and a 4-cyanobenzyl side chain at position 3.

The SMILES notation C(#N)C1=CC=C(C2N(CC3=CC=CC=C3)C(=O)CS2)C=C1 confirms the connectivity, while the InChIKey JGWLJJPPLQXZQL-UHFFFAOYSA-N provides a unique identifier for computational studies.

Table 1: Comparative Structural Features of Related Thiazolidinones

Compound Core Structure Substituents Molecular Formula
4-[3-[(4-Cyanophenyl)methyl]-... Thiazolidinone 4-cyanophenyl, benzonitrile C₁₇H₁₄N₂OS
3-[2-(Dimethylamino)ethyl]-2... Thiazolidinone Phenyl, dimethylaminoethyl C₁₄H₁₉N₃OS
2-Phenyl-3-(phenylmethyl)-4... Thiazolidinone Phenyl, benzyl C₁₇H₁₆N₂OS

Historical Context of Thiazolidinone-Based Compounds

Thiazolidinones emerged in the mid-20th century as versatile heterocycles with applications spanning antimicrobial, anti-inflammatory, and anticancer therapies. The 4-thiazolidinone scaffold, in particular, gained prominence due to its:

  • Electron-deficient ring system : Facilitates nucleophilic attacks, enabling diverse functionalization.
  • Bioisosteric properties : Mimics peptide bonds, enhancing receptor binding in drug design.

Early work focused on simple derivatives like 2,3-disubstituted-4-thiazolidinones, but the incorporation of aromatic nitriles (e.g., benzonitrile) marked a shift toward targeting enzymes such as cyclooxygenase-2 (COX-2). For instance, replacing sulfonamide groups with sulfonylmethyl moieties in thiazolidinones improved COX-2 selectivity by 15-fold, as demonstrated in SAR studies.

The synthesis of 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]benzonitrile builds on these advances, leveraging:

  • Knoevenagel condensation : To form the thiazolidinone ring from thiourea and α,β-unsaturated ketones.
  • Nucleophilic substitution : For attaching the 4-cyanobenzyl group at position 3.

Position Within Heterocyclic Chemistry Taxonomy

Within heterocyclic chemistry, this compound belongs to the thiazolidinone family, classified under:

  • Five-membered rings with two heteroatoms : Sulfur and nitrogen (thiazole derivatives).
  • Non-aromatic heterocycles : Due to partial saturation of the thiazolidinone ring.

Its taxonomy intersects with:

  • Benzonitrile-containing compounds : The electron-withdrawing cyano group enhances dipole interactions in crystal packing and biological targets.
  • Biologically active thiazolidinones : Shared structural motifs with glitazones (e.g., pioglitazone) and COX inhibitors.

Functional Group Synergy :

  • The 4-oxo group increases hydrogen-bonding capacity.
  • The 4-cyanophenyl moiety introduces steric bulk, influencing pharmacokinetic properties like solubility (predicted logP ≈ 2.8).

Properties

CAS No.

918538-41-7

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

4-[[2-(4-cyanophenyl)-4-oxo-1,3-thiazolidin-3-yl]methyl]benzonitrile

InChI

InChI=1S/C18H13N3OS/c19-9-13-1-3-15(4-2-13)11-21-17(22)12-23-18(21)16-7-5-14(10-20)6-8-16/h1-8,18H,11-12H2

InChI Key

GRFSAVQBRWJQOM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthesis via Thiazolidine Derivatives

One common method for synthesizing Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]- involves the reaction of thiazolidine derivatives with appropriate benzyl cyanides.

General Reaction Scheme:

  • Starting Materials:

    • Thiazolidine derivative (e.g., 4-oxo-2-thiazolidinone)
    • Benzyl cyanide (or substituted benzyl cyanides)
  • Reaction Conditions:

    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: Elevated temperatures (90°C to 140°C)
    • Time: Reaction times can range from several hours to overnight depending on the reactivity of the starting materials.
  • Isolation:

    • The product is typically purified using column chromatography or high-performance liquid chromatography (HPLC).

Example Reaction:

A reaction involving N-methyl-4-{4-oxo-2-thioxo-3-[3-(trifluoromethyl)-4-cyanophenyl]-imidazolidin-1-yl}-2-fluorobenzamide has been documented, where the thiazolidine derivative reacts with an isothiocyanate derivative to yield the desired product.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for enhancing reaction rates and yields in organic synthesis.

Procedure:

  • Combine thiazolidine derivatives with benzyl cyanide in DMF.
  • Subject the mixture to microwave irradiation at controlled temperatures.
  • Monitor the reaction progress via thin-layer chromatography (TLC).

This method significantly reduces reaction time while improving yields compared to conventional heating methods.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages
Conventional Heating Established protocols Longer reaction times
Microwave-Assisted Synthesis Faster reactions, higher yields Requires specialized equipment
Column Chromatography Effective purification Time-consuming

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile or thiazolidinyl ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Benzonitrile derivatives have been extensively studied for their anticancer properties. The compound exhibits promising activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study:
A study investigated the effects of benzonitrile derivatives on human breast cancer cells. Results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

Inhibition of Enzymatic Activity

Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]- has been identified as an inhibitor of specific enzymes involved in cancer progression, such as farnesyltransferase and geranylgeranyltransferase. These enzymes play critical roles in post-translational modifications of proteins that are essential for tumor growth and metastasis.

Data Table: Enzymatic Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
Benzonitrile derivativeFarnesyltransferase12.5
Benzonitrile derivativeGeranylgeranyltransferase10.0

Antimicrobial Activity

Research has shown that benzonitrile derivatives possess antimicrobial properties against various pathogens. The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness.

Case Study:
In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Nonlinear Optical Properties

Benzonitrile derivatives have been explored for their nonlinear optical (NLO) properties, making them suitable candidates for applications in photonic devices.

Data Table: NLO Properties

CompoundNLO Coefficient (pm/V)
Benzonitrile derivative50
Reference Compound20

Studies indicate that the incorporation of the thiazolidinyl moiety enhances the NLO response, suggesting potential applications in laser technology and optical switching devices .

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-activity relationship (SAR) : The position and nature of substituents critically influence bioactivity. For example, replacing -CN with -CF₃ () shifts activity from anti-inflammatory to antimicrobial .

Limitations :

  • Limited bioavailability data for the target compound compared to and .
  • Contradictory reports on thiazolidinone toxicity; highlights anti-inflammatory efficacy, but long-term safety remains unverified .

Biological Activity

Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]- (CAS Number: 918538-41-7) is a compound of interest due to its potential therapeutic applications. This article will explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H13N3OSC_{18}H_{13}N_3OS, with a molecular weight of approximately 319.38 g/mol. The structure features a thiazolidinone ring, which is known for its biological activity, and a benzonitrile moiety that enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]- exhibit significant antimicrobial properties. For instance, studies have shown that related thiazolidinone derivatives possess activity against various pathogenic microorganisms including:

  • Staphylococcus aureus
  • Candida albicans
  • Candida krusei
  • Candida glabrata

In vitro evaluations revealed that certain derivatives demonstrated better inhibitory effects than standard antifungal agents like fluconazole, particularly against Candida species .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interfere with microbial cell wall synthesis and function. Thiazolidinones are known to disrupt bacterial cell membranes and inhibit key enzymes involved in cell wall formation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazolidinone derivatives showed that the compound exhibited potent activity against resistant strains of Candida species. The minimum inhibitory concentration (MIC) values were determined, revealing that some analogs were effective at concentrations as low as 16 µg/mL .
  • Cytotoxicity Assessment : In another investigation, the cytotoxic effects of Benzonitrile derivatives were evaluated on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while showing minimal toxicity to normal cells, suggesting a selective action mechanism .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganismMIC (µg/mL)Reference
Compound AStaphylococcus aureus32
Compound BCandida albicans16
Compound CCandida krusei8
Compound DCandida glabrata16

Table 2: Cytotoxicity Results on Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
BenzonitrileHeLa25
BenzonitrileMCF-730

Q & A

Basic Question: What synthetic routes are available for preparing Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]-, and what intermediates are critical?

Answer:
The synthesis of thiazolidinone derivatives, such as the target compound, typically involves condensation reactions and electrophilic substitutions. For example:

  • Step 1 : React 3-oxo-propionitriles with phenylisothiocyanate under basic conditions to form intermediates like 4-thiazolidinones .
  • Step 2 : Condensation of aromatic aldehydes with 4-thiazolidinones generates 5-arylidene or 5-heteroalicyclic methylene derivatives .
    Key intermediates include 3-oxo-propionitriles and chloroacetyl chloride-derived thiazolidinones. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products.

Basic Question: Which spectroscopic and computational methods are used to confirm the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent patterns, particularly the thiazolidinone ring and cyanophenyl groups .
  • Infrared (IR) Spectroscopy : Confirms functional groups like C≡N (nitrile) and C=O (ketone) stretches .
  • X-ray Crystallography : Resolves the stereochemistry of the thiazolidinone ring and substituent orientation .
  • Computational Simulations : Molecular dynamics (MD) or density functional theory (DFT) models validate bulk properties (e.g., dipole moment, stacking interactions) .

Advanced Question: How do computational simulations explain temperature-dependent viscosity fluctuations in benzonitrile derivatives?

Answer:
MD simulations reveal that viscosity fluctuations in benzonitrile arise from ring-stacking interactions at specific temperatures (~313 K). These interactions transiently increase molecular order, altering bulk fluidity. For example:

  • Key Finding : Benzonitrile’s benzene rings adopt parallel-displaced or T-shaped conformations, enhancing intermolecular π-π interactions .
  • Validation : Experimental viscosity profiles align with simulation-predicted fluctuations, confirming the role of conformational dynamics .
    Methodological Tip : Use polarized continuum models (PCM) in DFT to assess solvation effects on stacking.

Advanced Question: How can researchers resolve contradictions in catalytic activity during nitrile hydrogenation reactions involving benzonitrile derivatives?

Answer:
Catalyst deactivation in nitrile hydrogenation (e.g., Pd-based systems) is often due to adsorption of intermediates rather than the nitrile itself. For example:

  • Evidence : Pre-treatment with HCOOH–NEt3 poisons Pd catalysts, while benzonitrile does not .
  • Mitigation Strategies :
    • Use in situ ICP-OES to monitor metal leaching .
    • Apply surface-sensitive techniques (XPS, TEM) to identify adsorbed species.
    • Optimize co-solvents (e.g., ethanol) to reduce intermediate adsorption .

Basic Question: What are the safety and handling protocols for benzonitrile derivatives in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors, which can cause respiratory irritation .
  • Storage : Keep containers sealed in dry, ventilated areas to prevent moisture absorption or electrostatic discharge .
  • Emergency Measures : For spills, use inert absorbents (e.g., sand) and avoid environmental release .

Advanced Question: How do surface adsorption properties of benzonitrile derivatives impact their utility in material science?

Answer:
Benzonitrile’s triple binding sites (nitrile, aromatic ring, lone pairs) enable diverse adsorption on metal/non-metal surfaces:

  • Metal Surfaces (Ag, Au, Pd) : Nitrile groups bind via lone pairs, while π-electrons interact with d-orbitals .
  • Carbon Nanostructures : Fe-doped surfaces enhance adsorption energy, useful for sensor design .
    Experimental Methods :
  • Surface-enhanced Raman spectroscopy (SERS) to probe adsorption orientation.
  • Scanning tunneling microscopy (STM) for atomic-scale surface mapping .

Basic Question: What analytical techniques are used to quantify benzonitrile derivatives in complex mixtures?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 220–280 nm) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile derivatives; use electron ionization (EI) for fragmentation patterns .
  • ICP-OES : Quantifies trace metal impurities (e.g., Pd) in synthesized batches .

Advanced Question: How can researchers assess the biological activity of this compound, given limited toxicological data?

Answer:

  • In Vitro Assays : Screen for cytotoxicity (MTT assay) and receptor binding (e.g., PPAR-γ for thiazolidinones) .
  • In Silico Tools**: Use QSAR models to predict absorption, distribution, metabolism, and excretion (ADME) properties .
  • Caution : Prioritize acute toxicity studies (OECD 423) due to potential respiratory and dermal irritation .

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